4α,25-Dihydroxy Cholesterol
CAS No.:
Cat. No.: VC0205814
Molecular Formula: C₂₇H₄₆O₃
Molecular Weight: 418.65
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₄₆O₃ |
|---|---|
| Molecular Weight | 418.65 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4α,25-Dihydroxy Cholesterol has a molecular formula of C27H46O3, with a molecular weight of approximately 418.65 g/mol, similar to other dihydroxylated cholesterol derivatives such as 7α,25-dihydroxy Cholesterol . The compound features the characteristic four-ring structure of sterols (three 6-membered rings and one 5-membered ring), with hydroxyl groups at positions 4α and 25. The 4α designation indicates that the hydroxyl group is positioned on the alpha face of the steroid nucleus, while the 25-hydroxyl group is located on the flexible side chain extending from the D ring.
Physical and Chemical Properties
Biosynthesis and Metabolism
Enzymatic Pathways
The biosynthesis of 4α,25-Dihydroxy Cholesterol likely involves sequential hydroxylation of cholesterol. Based on studies of related compounds, this process may involve:
-
Hydroxylation at position 25 by cholesterol 25-hydroxylase (CH25H), forming 25-hydroxycholesterol
-
Subsequent hydroxylation at position 4α by a specific cytochrome P450 enzyme
These enzymatic modifications represent important regulatory steps in cholesterol metabolism. The enzyme cholesterol 25-hydroxylase plays a particularly significant role in oxysterol synthesis and has been implicated in both metabolic regulation and immune function .
Relationship to Bile Acid Synthesis
4α,25-Dihydroxy Cholesterol may function as an intermediate or regulator in pathways related to bile acid synthesis. The presence of a hydroxyl group at position 25 is particularly significant, as this is a characteristic found in compounds involved in the alternative pathway of bile acid synthesis. For comparison, 7α,25-dihydroxy-4-cholesten-3-one, which also features 25-hydroxylation, serves as an intermediate in bile acid synthesis pathways .
Metabolic Conversion
The metabolism of 4α,25-Dihydroxy Cholesterol likely involves further enzymatic transformations, potentially including:
-
Oxidation of hydroxyl groups to form keto derivatives
-
Additional hydroxylation at other positions
-
Conjugation reactions to enhance water solubility
-
Potential cleavage of the side chain in pathways leading to bile acid formation
These metabolic conversions would be catalyzed by enzymes such as hydroxy-Δ-5-steroid dehydrogenase and steroid Δ-isomerase, which act on various oxysterols .
Biological Activities and Functions
Regulation of Cholesterol Homeostasis
Like other oxysterols, 4α,25-Dihydroxy Cholesterol likely participates in the regulation of cholesterol homeostasis. Research on related compounds suggests that oxysterols can modulate the expression of genes involved in cholesterol biosynthesis, uptake, and efflux. The vitamin D receptor (VDR) has been identified as a novel target for cholesterol modulation interventions, with activation leading to increased expression of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis .
Signaling Pathway Interactions
4α,25-Dihydroxy Cholesterol may participate in signaling pathways involving nuclear receptors such as liver X receptors (LXRs) or the vitamin D receptor (VDR). Research has shown that the VDR-mediated pathway can influence cholesterol metabolism through mechanisms involving small heterodimeric chaperone (SHP, NR0B2) and liver receptor homolog-1 (LRH-1, NR5A2) . The regulatory feedback loop for CYP7A1 involves the bile acid receptor (FXR, NR1H4) and SHP. VDR-mediated down-regulation of SHP can amplify CYP7A1 expression, thereby inducing cholesterol reduction .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Detection and quantification of 4α,25-Dihydroxy Cholesterol in biological samples likely require sophisticated analytical techniques due to its structural similarity to other oxysterols. Liquid chromatography (LC) coupled with various detection methods offers an effective approach for separating and analyzing this compound. High-performance liquid chromatography (HPLC) with appropriate stationary phases can separate structurally similar oxysterols based on subtle differences in their interactions with the chromatographic system.
Mass Spectrometry
Mass spectrometry (MS) provides a powerful tool for the identification and quantification of oxysterols, including 4α,25-Dihydroxy Cholesterol. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, allowing for the detection of oxysterols at physiologically relevant concentrations. The fragmentation patterns observed in MS/MS can provide structural information that helps differentiate between isomeric oxysterols with hydroxyl groups at different positions.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy can be valuable for structural elucidation of 4α,25-Dihydroxy Cholesterol. Both ¹H and ¹³C NMR can provide detailed information about the positions of hydroxyl groups and other structural features. Two-dimensional NMR techniques further enhance the ability to determine the exact structure of this and related compounds.
Comparative Analysis with Related Compounds
The structural similarities and differences between 4α,25-Dihydroxy Cholesterol and related oxysterols significantly influence their biological properties and functions. The table below provides a comparative analysis:
Research Applications
Use as a Biochemical Tool
4α,25-Dihydroxy Cholesterol can serve as a valuable tool in research on cholesterol metabolism and oxysterol signaling. Its specific hydroxylation pattern makes it useful for studying the effects of such modifications on biological activities. Researchers can employ this compound to investigate structure-activity relationships in oxysterol-protein interactions and to probe the specificity of enzymes involved in cholesterol metabolism.
Receptor Studies
The compound may be employed in studies investigating the binding specificity and activation of various receptors, particularly those involved in lipid metabolism and immune function. Comparative studies with other oxysterols can provide insights into how slight structural differences influence receptor binding and activation. While 7α,25-dihydroxy Cholesterol acts as a potent agonist for GPR183 , 4α,25-Dihydroxy Cholesterol might exhibit different selectivity or potency due to its altered hydroxylation pattern.
Future Research Directions
Structure-Activity Relationship Studies
Comparative studies of 4α,25-Dihydroxy Cholesterol and related oxysterols could elucidate how the position of hydroxylation affects biological activity. Such studies would benefit from the development of synthetic methods to produce these compounds in high purity and would provide valuable insights into the structural determinants of receptor specificity and activation.
Metabolic Pathway Elucidation
Further research is needed to fully characterize the metabolic pathways in which 4α,25-Dihydroxy Cholesterol participates. This includes identifying the specific enzymes involved in its biosynthesis and metabolism, as well as understanding its role in broader cholesterol homeostasis. Studies using isotopically labeled precursors could help trace the metabolic fate of this compound in biological systems.
Advanced Analytical Method Development
Development of more sensitive and specific analytical methods for detecting and quantifying 4α,25-Dihydroxy Cholesterol in biological samples would facilitate research on its physiological and pathological roles. This includes optimizing chromatographic separation techniques and mass spectrometric detection methods to distinguish between structurally similar oxysterols with high precision.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume